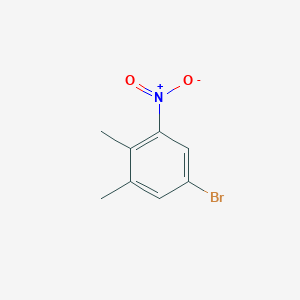

5-Bromo-1,2-dimethyl-3-nitrobenzene

Description

Significance of Poly-substituted Nitroaromatic Compounds in Contemporary Organic Synthesis and Mechanistic Studies

Poly-substituted nitroaromatic compounds are a cornerstone of modern organic synthesis and are pivotal in the development of a wide array of functional materials and biologically active molecules. nih.gov The presence of multiple substituents on the aromatic ring, particularly the strongly electron-withdrawing nitro group, creates a unique electronic environment that influences the molecule's reactivity and physical properties. nih.govnih.gov This class of compounds serves as versatile intermediates in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov

The strategic placement of various functional groups allows for a high degree of control over subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a vast range of further derivatization. This versatility makes poly-substituted nitroaromatics invaluable building blocks in the construction of complex molecular architectures. nih.gov

From a mechanistic standpoint, these compounds are excellent substrates for studying the intricacies of aromatic substitution reactions. The interplay of inductive and resonance effects from different substituents provides a tangible platform for probing the fundamental principles that govern chemical reactivity. msu.edumdpi.com The study of their reactions contributes to a deeper understanding of reaction kinetics, regioselectivity, and the nature of transition states in electrophilic and nucleophilic aromatic substitution reactions. researchgate.netcardiff.ac.uk

General Principles of Aromatic Substitution Relevant to the Reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene

The reactivity of this compound is governed by the principles of electrophilic and nucleophilic aromatic substitution. The benzene (B151609) ring is substituted with two methyl groups, which are electron-donating and activating, a bromine atom, which is deactivating but ortho-, para-directing, and a nitro group, which is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. msu.edulibretexts.orglibretexts.org

In electrophilic aromatic substitution, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate of this reaction is influenced by the nature of the substituents already present on the ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction. libretexts.org Conversely, deactivating groups withdraw electron density, slowing down the reaction. libretexts.orglibretexts.org

For this compound, the two methyl groups at positions 1 and 2 activate the ring. The bromine at position 5 is a deactivating group due to its inductive electron withdrawal, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to it. libretexts.org However, the most influential substituent is the nitro group at position 3. As a powerful deactivating group, it strongly withdraws electron density from the ring, making electrophilic substitution significantly slower than in benzene. nih.govlibretexts.org The nitro group directs incoming electrophiles to the meta positions relative to itself. libretexts.org The cumulative effect of these substituents makes the prediction of further substitution patterns complex and highly dependent on reaction conditions.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for this compound. The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group. The bromine atom at position 5 can be displaced by a variety of nucleophiles. The methyl groups, due to their electron-donating nature, slightly reduce the ring's susceptibility to nucleophilic attack compared to an unsubstituted nitrobenzene (B124822).

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 18873-95-5 | C₈H₈BrNO₂ | 230.06 | 65-67 | 294.2 ± 35.0 at 760 mmHg |

| 1,2-Dimethyl-3-nitrobenzene | 83-41-0 | C₈H₉NO₂ | 167.16 | - | - |

| 5-Bromo-3-nitrobenzene-1,2-diamine | 6311-47-3 | C₆H₆BrN₃O₂ | 232.04 | - | - |

| m-Bromonitrobenzene | 585-79-5 | C₆H₄BrNO₂ | 202.01 | 56 | 138 at 18 mmHg |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | C₇H₅N₃O₆ | 227.13 | 80.35 | 240 (decomposes) |

| Compound Name | Synonyms |

|---|---|

| This compound | 5-Bromo-3-Nitro-Othoxylene, 1-Bromo-3,4-dimethyl-5-nitrobenzene, 5-bromo-3-nitro-o-xylene, 5-BroMo-2,3-diMethylnitrobenzene, 5-BROMO-3-NITRO-ORTHOXYLENE, Benzene, 5-broMo-1,2-diMethyl-3-nitro-, 5-BroMo-3-nitro-o-diMethylbenzene, 2,3-Dimethyl-5-bromonitrobenzene. cymitquimica.com |

| 1,2-Dibromo-5-methyl-3-nitrobenzene | Benzene, 1,2-dibromo-5-methyl-3-nitro-, 3,4-Dibromo-5-nitrotoluene. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXSPJGSFHLODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495488 | |

| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18873-95-5 | |

| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,2 Dimethyl 3 Nitrobenzene and Analogs with Complex Substitution Patterns

Electrophilic Aromatic Substitution Routes towards Substituted Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. It involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.comfiveable.me The mechanism typically proceeds in three steps: generation of the electrophile, attack of the electrophile on the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity. byjus.comgalaxy.ai

Nitration Strategies for the Introduction of the Nitro Group into Bromo-dimethylbenzene Scaffolds

The introduction of a nitro group (NO₂) onto an aromatic ring, known as nitration, is a classic example of electrophilic aromatic substitution. fiveable.me This reaction is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The synthesis of 5-bromo-1,2-dimethyl-3-nitrobenzene can be achieved through the nitration of a 3,4-dimethylbromobenzene precursor. The directing effects of the existing substituents on the benzene ring are crucial for determining the regioselectivity of the reaction. In the case of nitrating bromobenzene, the bromine atom is an ortho-, para-director, meaning it directs the incoming nitro group to the positions ortho and para to itself. savitapall.comwisc.edu This is due to the ability of the bromine's lone pairs to stabilize the arenium ion intermediate through resonance. However, the bromine is also a deactivating group due to its electron-withdrawing inductive effect. wisc.edu

Similarly, methyl groups are ortho-, para-directing and activating. When nitrating a dimethylbenzene, the positions of the methyl groups will guide the incoming nitro group. youtube.com For a 1,2-dimethylbenzene (o-xylene) scaffold, nitration will be directed to the positions ortho and para to the methyl groups. The presence of both a bromo and two methyl groups on the benzene ring, as in the precursor to this compound, will result in a complex interplay of directing effects. The ultimate position of the nitro group is determined by the combined electronic and steric influences of all substituents.

A common synthetic route to this compound involves the nitration of 1-bromo-2,3-dimethylbenzene. The regioselectivity can be controlled by careful management of reaction conditions, such as temperature.

Regioselective Bromination Approaches for Aryl Systems with Pre-existing Substituents

Aryl bromides are valuable synthetic intermediates, often prepared via electrophilic aromatic bromination. nih.govresearchgate.net The development of regioselective bromination methods is a significant area of research. nih.govorganic-chemistry.org Various brominating agents and catalysts have been developed to achieve high selectivity. For instance, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in ionic liquids can be a highly regioselective brominating agent. nih.govresearchgate.net

The regioselectivity of bromination is governed by the directing effects of the substituents already present on the aromatic ring. nih.gov Electron-donating groups activate the ring and direct the incoming bromine to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the bromine to the meta position. youtube.com For example, in the bromination of nitrobenzene (B124822), the strongly deactivating nitro group directs the incoming bromine to the meta position. orgsyn.org

The synthesis of this compound can also be envisioned to start from a nitrated dimethylbenzene, followed by bromination. In this scenario, the nitro group would act as a meta-director, while the two methyl groups would direct ortho and para. The final position of the bromine atom would depend on the relative directing strengths and steric hindrance of these groups. The presence of bulky substituents can sterically hinder the approach of the electrophile to certain positions, thereby influencing the regioselectivity. numberanalytics.com

| Reagent/Catalyst | Selectivity | Reference |

| N-Bromosuccinimide (NBS)/Silica Gel | Good for regioselective brominations | nih.govresearchgate.net |

| Tetraalkylammonium tribromides | Highly para-selective for phenols | nih.govresearchgate.net |

| Zeolites | High para-selectivity for substrates like toluene | nih.govresearchgate.net |

| Mandelic acid/NBS in water | Highly regioselective | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) in the Assembly of Functionalized Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is in contrast to electrophilic aromatic substitution as it involves a nucleophilic attack on the aromatic ring. youtube.comyoutube.com The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.compressbooks.pub

Utilization of SNAr Mechanisms for Halogen Displacement in Nitrobenzene Derivatives

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. youtube.comyoutube.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. youtube.compressbooks.pub The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Recent research has explored sequential nucleophilic aromatic substitution reactions on di- and tri-substituted nitroaromatics to create complex functionalized molecules. nih.gov

Stereoelectronic and Steric Effects of Methyl Groups on SNAr Reactivity in Bromo-dimethyl-nitrobenzenes

The presence of methyl groups on the aromatic ring can influence the rate and regioselectivity of SNAr reactions through both steric and electronic effects. Electronically, methyl groups are weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring.

Sterically, the methyl groups ortho to the site of nucleophilic attack can hinder the approach of the nucleophile, slowing down the reaction rate. libretexts.org In the case of this compound, the methyl groups are at positions 1 and 2, while the bromine is at position 5. The methyl group at position 2 is ortho to the carbon bearing the bromine, and the methyl group at position 1 is meta. The ortho-methyl group, in particular, can be expected to exert a significant steric effect, potentially hindering the attack of a nucleophile at the C-Br bond. numberanalytics.comlibretexts.org Studies on related systems have shown that steric hindrance can dramatically reduce the rate of SNAr reactions. rsc.org

Annulation and Cascade Reactions for Constructing Polysubstituted Nitrobenzene Architectures

Beyond traditional substitution reactions, annulation and cascade reactions offer powerful strategies for the construction of complex, polysubstituted aromatic systems from simpler precursors. nih.gov These reactions involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

For the synthesis of polysubstituted nitrobenzenes, transition-metal-free multicomponent benzannulation reactions have been developed. These methods can provide a straightforward and efficient route to highly substituted benzene derivatives under mild conditions. nih.gov While specific examples leading directly to this compound via these methods are not prominently reported, the general principles suggest that a convergent approach, combining appropriately substituted building blocks, could be a viable synthetic strategy. The planning of such a synthesis requires careful retrosynthetic analysis to identify suitable precursors that can be assembled in a controlled manner. libretexts.orglibretexts.org

Transition-Metal-Catalyzed and Metal-Free Synthetic Pathways for Aryl Halides and Substituted Nitroaromatics

The synthesis of aryl halides and substituted nitroaromatics has been significantly advanced by the development of transition-metal-catalyzed and metal-free methodologies. These methods offer powerful alternatives to classical approaches, often providing higher yields, greater functional group tolerance, and novel reactivity.

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-heteroatom bonds. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the synthesis of arylamines from aryl halides. nih.gov Similarly, palladium catalysts are effective for the synthesis of phenols from aryl halides. beilstein-journals.orgthieme-connect.de An efficient palladium-catalyzed method transforms aryl chlorides, triflates, and nonaflates into nitroaromatics under weakly basic conditions, showcasing broad scope and compatibility with various functional groups. organic-chemistry.org Nickel and copper catalysts are also widely used, for example, in the amination and hydroxylation of aryl halides. beilstein-journals.org

The functionalization of C-H bonds is a powerful strategy for constructing complex organic molecules from simpler precursors. umich.edu Palladium-catalyzed chelation-assisted C-H nitration allows for the regiospecific synthesis of nitroarenes, overcoming the limitations of standard orientation rules in electrophilic substitution. researchgate.net For instance, using an O-methyl oximyl group as a removable directing group, a variety of o-nitro aryl ketones can be synthesized. researchgate.net Palladium catalysis can also trigger a sequential nitration and cyclization process through a double C(sp2)−H bond functionalization to produce 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

| Catalyst/System | Reaction Type | Substrates | Key Features |

| Pd(OAc)₂ / Phosphine (B1218219) Ligand | α-Arylation of Ketones | Aryl halides, Ketones | Forms α-aryl substituted ketones via in situ enolate formation. acs.org |

| Pd₂(dba)₃ / Biphenylphosphine | Hydroxylation | Aryl bromides and chlorides | Converts aryl halides to phenols using KOH in a 1,4-dioxane/H₂O solvent system. beilstein-journals.org |

| CuI / 8-hydroxyquinoline-N-oxide | Hydroxylation | Aryl iodides, bromides, and chlorides | Effective for a range of aryl halides with temperature-dependent reactivity. beilstein-journals.org |

| Palladium / N-arylated imidazole (B134444) ligands | Hydroxylation | Aryl halides | Allows for hydroxylation with low palladium loadings and ligands are stable in air. thieme-connect.de |

| Palladium / AgNO₂ | Chelation-Assisted C-H Nitration | Azaarenes (e.g., 2-arylquinoxalines, pyridines) | Achieves excellent chemo- and regioselectivity for mononitration. researchgate.net |

| Ruthenium / AgNO₂ | meta-selective C-H Nitration | Aromatic compounds | Overcomes traditional ortho/para selectivity in electrophilic nitration. researchgate.net |

Metal-free synthetic pathways offer advantages in terms of cost, toxicity, and sustainability. mdpi.com Traditional electrophilic aromatic nitration using a mixture of nitric and sulfuric acids is a fundamental method for introducing a nitro group onto an aromatic ring. nih.govyoutube.com More recent metal-free approaches have expanded the toolkit for synthesizing complex aromatic compounds. For example, a mild, metal-free C-N coupling has been developed using diaryliodonium salts as electrophiles with secondary aliphatic amine nucleophiles. nih.gov The reduction of aromatic nitro compounds is another critical transformation. A metal-free method utilizes tetrahydroxydiboron (B82485) in water to reduce nitroaromatics to the corresponding amines with high yields and good functional group tolerance. organic-chemistry.org Furthermore, a supramolecular approach using cucurbit thieme-connect.deuril as a catalyst under blue light irradiation provides an environmentally friendly method for the reduction of nitroarenes. acs.org

| Reagent/System | Reaction Type | Substrates | Key Features |

| Nitric Acid / Sulfuric Acid | Electrophilic Aromatic Nitration | Benzene, Toluene, Phenol | Classic method for synthesizing nitroaromatics like nitrobenzene and nitrotoluenes. nih.gov |

| Tetrahydroxydiboron / H₂O | Reduction of Nitroaromatics | Nitroaromatics with various functional groups | Metal-free reduction to aromatic amines under mild conditions. organic-chemistry.org |

| Diaryliodonium Salts / Aliphatic Amines | C-N Coupling | Aryl(TMP)iodonium salts, secondary aliphatic amines | Mild, metal-free synthesis of aryl amines. nih.gov |

| Cucurbit thieme-connect.deuril / Blue Light | Supramolecular Reduction of Nitroarenes | Nitroarenes | Environmentally benign reduction to anilines in aqueous media. acs.org |

| Elemental Sulfur | Redox-Neutral Cyclization | Nitrobenzenes, Methyl-heteroaryl compounds | Transition-metal-free synthesis of 2-substituted benzothiazoles with high atom economy. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1,2 Dimethyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Characteristics

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. The reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene in SNAr reactions is significantly influenced by the electronic and steric effects of its substituents.

Exploration of the Addition-Elimination Mechanism in this compound

The generally accepted mechanism for SNAr reactions involving activated aryl halides is a two-step addition-elimination process. libretexts.org In the case of this compound, the reaction is initiated by the nucleophilic attack on the carbon atom bearing the bromine atom. This initial step is typically the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the benzene (B151609) ring is temporarily disrupted in this intermediate, and the carbon at the site of substitution changes from sp² to sp³ hybridization. libretexts.org The subsequent step involves the elimination of the bromide leaving group, which restores the aromaticity of the ring and yields the final substitution product. While the addition-elimination mechanism is widely accepted, some studies have proposed the possibility of concerted SNAr reactions, where the bond formation and bond breaking occur in a single step, particularly with certain substrates and nucleophiles. researchgate.netacs.orgnih.govnih.gov

Influence of Nitro and Methyl Groups on the Stabilization of Meisenheimer Complexes

The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of an SNAr reaction. researchgate.net In this compound, the electron-withdrawing nitro group plays a pivotal role in stabilizing the anionic intermediate. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, particularly when the nitro group is positioned ortho or para to the reaction center. libretexts.orgyoutube.com This delocalization distributes the negative charge over a larger area, thereby stabilizing the intermediate.

Regiochemical Control and Substrate Scope in SNAr Reactions involving Bromonitroxylenes

The regioselectivity of SNAr reactions is dictated by the positions of the activating and deactivating groups on the aromatic ring. In bromonitroxylenes, the incoming nucleophile will preferentially attack the carbon atom that allows for the most effective stabilization of the resulting Meisenheimer complex. This generally means the position that is ortho or para to a strong electron-withdrawing group like the nitro group. youtube.comresearchgate.net

The substrate scope of SNAr reactions involving bromonitroxylenes is broad and includes a variety of nucleophiles. Common nucleophiles that participate in these reactions include alkoxides, phenoxides, amines, and thiols. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield. acs.org For instance, the use of a strong base can facilitate the deprotonation of the nucleophile, increasing its nucleophilicity and promoting the reaction.

Electrophilic Aromatic Substitution (EAS) Behavior

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene ring of this compound profoundly influence its reactivity and the regioselectivity of further substitution.

Directing and Deactivating Effects of the Nitro and Bromo Substituents in Competition with Methyl Activators

In the context of EAS, the substituents on the benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. lumenlearning.comlibretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature, both through resonance and inductive effects. youtube.commasterorganicchemistry.com It makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. lumenlearning.comreddit.com The nitro group is a meta-director. libretexts.org

Bromo Group (-Br): Halogens like bromine are a unique case. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the intermediate carbocation (arenium ion). masterorganicchemistry.compressbooks.pub

Methyl Groups (-CH₃): Alkyl groups like methyl are activating groups. youtube.com They donate electron density through an inductive effect and hyperconjugation, making the ring more nucleophilic and more reactive towards electrophiles. youtube.com Methyl groups are ortho-, para-directors. libretexts.org

Site Selectivity Considerations in EAS Reactions of Dimethyl-bromonitrobenzene

The regioselectivity of EAS reactions on a polysubstituted benzene ring is determined by the combined directing effects of all substituents. pearson.com The strongest activating group generally dictates the position of the incoming electrophile. youtube.com

In this compound, the two methyl groups are the activating groups and will direct an incoming electrophile to the positions ortho and para to them. The nitro group directs meta to itself, and the bromine atom directs ortho and para to itself.

Considering the positions on the ring:

Position 4: Ortho to one methyl group and para to the other. This position is strongly activated.

Position 6: Ortho to one methyl group. This position is activated.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| -CH₃ | 1 | Activating | Ortho, Para |

| -CH₃ | 2 | Activating | Ortho, Para |

| -NO₂ | 3 | Deactivating | Meta |

| -Br | 5 | Deactivating | Ortho, Para |

Given the competing directing effects, the most likely site for electrophilic attack would be the position most strongly activated and least sterically hindered. Position 4 is ortho to one methyl group and para to the other, making it a highly favorable site for substitution. Position 6 is ortho to only one methyl group and is also adjacent to the bulky bromine atom, which may introduce steric hindrance. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at position 4.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of new bonds. For a molecule like this compound, the carbon-bromine bond is the primary site for such transformations.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura, Stille) with Bromonitrobenzene Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C bonds. The Suzuki-Miyaura and Stille couplings are prominent examples, widely used with substrates like bromonitrobenzene derivatives. libretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For bromonitrobenzene derivatives, the electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition. libretexts.org The choice of ligands on the palladium catalyst is crucial and can influence reaction efficiency and selectivity. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product Yield | Reference |

| 4-Bromo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | >95% | rsc.org |

| Aryl Halides (various) | Phenylboronic acid | Pd/Imidazolium Salt | Good to Excellent | organic-chemistry.org |

| Aryl Bromides | Organotin reagents | Pd(OAc)₂/Dabco | High | organic-chemistry.org |

The Stille coupling utilizes an organotin compound as the coupling partner. organic-chemistry.orgyoutube.com Similar to the Suzuki reaction, it proceeds via a palladium-catalyzed cycle. A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.org The reaction is versatile, with a broad scope of applicable coupling partners. organic-chemistry.orgyoutube.com

Copper-Mediated Coupling Reactions (e.g., Ullmann) and their Application to Bromo-substituted Aromatics

Copper-mediated reactions, particularly the Ullmann condensation, provide a classic and still relevant method for forming C-C and C-heteroatom bonds. acs.orgwikipedia.org The traditional Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures to form a biaryl. acs.orgbyjus.com

Modern variations, often referred to as Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitutions that can form C-O, C-N, and C-S bonds. wikipedia.orgbyjus.comorganic-chemistry.org These reactions typically couple an aryl halide with an alcohol, amine, or thiol. While historically requiring harsh conditions, significant progress has been made in developing milder protocols using soluble copper catalysts and various ligands. acs.orgmdpi.com For bromo-substituted aromatics, including those with nitro groups, these methods offer a valuable alternative to palladium-catalyzed approaches. acs.orgwikipedia.org The use of copper oxide nanoparticles (CuO-NPs) has also emerged as an efficient catalytic system for Ullmann etherification. mdpi.com

Table 2: Examples of Copper-Mediated Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst System | Reaction Type | Reference |

| o-Bromonitrobenzene | - | Copper powder | Biaryl Synthesis (Ullmann) | acs.org |

| Aryl Bromides/Iodides | Phenols | CuO-NPs, Base | Etherification (Ullmann-type) | mdpi.com |

| (Hetero)aryl Halides | N-Nucleophiles | Cu(OAc)₂, α-Benzoin Oxime | C-N Coupling | nih.gov |

| Aryl Iodides/Bromides | Amines | Cu(acac)₂, KOH in Glycerol | Amination | mdpi.com |

Strategies for Chemoselective Coupling in Multiply Functionalized Arenes

When a molecule contains multiple potential reaction sites, such as different halogen atoms or other functional groups, achieving chemoselectivity becomes a critical challenge. In the context of this compound, the primary concern is the selective reaction at the C-Br bond without affecting the nitro group.

Strategies for achieving chemoselective cross-coupling in polyfunctionalized arenes often rely on the differential reactivity of the leaving groups and the careful selection of the catalyst and reaction conditions. nih.govresearchgate.net The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl >> F. researchgate.net This inherent difference can be exploited for selective couplings in polyhalogenated arenes. nih.gov

Furthermore, the choice of ligand on the palladium catalyst can dramatically influence chemoselectivity. For instance, in a molecule containing both a bromo and a triflate group, different ligands can direct the coupling to occur selectively at either site. researchgate.net For a substrate like this compound, the nitro group is generally stable under typical palladium-catalyzed cross-coupling conditions, allowing for selective functionalization at the C-Br bond. uwindsor.ca

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives. nih.govnih.gov These anilines are crucial intermediates for pharmaceuticals, dyes, and other fine chemicals. nih.govrsc.org

Catalytic Hydrogenation and Electrochemical Reduction for Aniline Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. researchgate.netresearcher.life This process typically involves the use of hydrogen gas and a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com However, a significant challenge in the hydrogenation of halogenated nitroarenes is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. researchgate.net

Table 3: Common Catalysts for Nitroarene Reduction

| Catalyst | Reductant | Key Features | Reference |

| Palladium on Carbon (Pd/C) | H₂ | Highly efficient, but can cause dehalogenation. | commonorganicchemistry.com |

| Raney Nickel | H₂ | Often used to avoid dehalogenation of aryl chlorides and bromides. | commonorganicchemistry.compatsnap.com |

| Platinum (sulfided) | H₂ | Allows for chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. | nih.gov |

| Iron (Fe) | Acid (e.g., AcOH) | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.comyoutube.com |

| Tin(II) Chloride (SnCl₂) | - | Mild, chemoselective for nitro groups. | commonorganicchemistry.comyoutube.comyoutube.com |

Electrochemical reduction offers a sustainable and controllable alternative for synthesizing anilines from nitroarenes. nih.govrsc.orgacs.org This method avoids the use of high-pressure hydrogen gas and harsh chemical reductants. acs.org By controlling the cell voltage and reaction conditions, high chemoselectivity for the desired aniline product can be achieved. rsc.org Recent advancements include the use of redox mediators, such as polyoxometalates, which can improve the selectivity and efficiency of the electrochemical reduction by preventing undesirable side reactions at the electrode surface. nih.govacs.org

Selective Transformations to Preserve Other Functionalities

A key consideration in the reduction of this compound is the preservation of the carbon-bromine bond. As mentioned, catalytic hydrogenation with standard catalysts like Pd/C can lead to hydrodebromination. researchgate.netacs.org

To achieve selective reduction of the nitro group while leaving the bromo substituent intact, several strategies can be employed. The choice of catalyst is paramount. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation. nih.gov Similarly, certain iron-based catalysts, in conjunction with silanes as the reducing agent, can selectively reduce nitro groups while tolerating a wide array of functional groups, including aryl halides. rsc.orgrsc.org

The use of specific reducing agents under non-catalytic conditions is also a powerful approach. Reagents like tin(II) chloride (SnCl₂) are well-known for their ability to chemoselectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.comyoutube.com Iron metal in acidic media is another classic and effective method for this purpose. commonorganicchemistry.comyoutube.com These methods provide reliable pathways to synthesize 3-Amino-5-bromo-1,2-dimethylbenzene from its nitro precursor, a valuable building block for further synthetic elaborations.

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key site for synthetic transformations, allowing for the introduction of a wide array of functional groups. These reactions typically proceed via organometallic intermediates or direct nucleophilic attack. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aryl bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for derivatization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl or vinyl group. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of aromatic rings. The reaction of this compound with an alkene would result in the formation of a stilbene-like derivative, where the bromine is replaced by a vinyl group. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine. This reaction is a versatile method for the synthesis of aryl amines. Applying this to this compound would lead to the synthesis of N-aryl amines, where the bromine atom is substituted by a primary or secondary amine. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Table 1: Hypothetical Palladium-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,2-dimethyl-3-nitro-5-phenylbenzene |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-ethenyl-1,2-dimethyl-3-nitrobenzene |

| Buchwald-Hartwig | Dimethylamine | Pd₂(dba)₃, BINAP, NaOtBu | N,N,2,3-tetramethyl-5-nitroaniline |

Note: This table presents hypothetical reactions based on established methodologies for aryl bromides. Specific reaction conditions would require experimental optimization.

The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atom can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is meta to the bromine. However, the cumulative electron-withdrawing effect of the nitro group still renders the aromatic ring susceptible to attack by strong nucleophiles, albeit likely requiring forcing conditions.

The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could potentially yield 1,2-dimethyl-5-methoxy-3-nitrobenzene.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Potential Product |

| Methoxide | Sodium methoxide | 1,2-dimethyl-5-methoxy-3-nitrobenzene |

| Thiophenolate | Sodium thiophenolate | 1,2-dimethyl-3-nitro-5-(phenylthio)benzene |

| Diethylamine | Diethylamine | N,N-diethyl-2,3-dimethyl-5-nitroaniline |

Note: The feasibility and yields of these reactions would depend on the specific reaction conditions, including solvent, temperature, and the strength of the nucleophile.

Theoretical and Computational Chemistry Studies on 5 Bromo 1,2 Dimethyl 3 Nitrobenzene

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are fundamental to understanding how a reaction proceeds by mapping the potential energy surface from reactants to products. This involves identifying and characterizing the energies of all species involved, including short-lived, high-energy structures.

Density Functional Theory (DFT) Analysis of Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Bromo-1,2-dimethyl-3-nitrobenzene, DFT calculations would be employed to model potential reaction pathways, such as nucleophilic aromatic substitution. This analysis involves locating and characterizing the geometry and energy of transition states—the highest energy point along a reaction coordinate—and any reaction intermediates.

A typical study would calculate the activation energy barriers for substitution at various positions on the benzene (B151609) ring. However, specific DFT studies detailing the transition state geometries, vibrational frequencies, and energy barriers for reactions involving this compound are not present in the surveyed literature.

Computational Insights into the Regioselectivity and Kinetics of Substitution Reactions

Building upon transition state analysis, computational chemistry can predict the preferred outcome of a reaction where multiple products are possible (regioselectivity) and how fast the reaction will proceed (kinetics). The substituents on the benzene ring—two methyl groups, a nitro group, and a bromine atom—exert competing electronic and steric effects that direct incoming reagents to specific positions.

Computational models would quantify these effects by comparing the activation energies for substitution at each possible site. The site with the lowest energy barrier would be the predicted major product. A kinetic analysis would use transition state theory to calculate reaction rate constants based on the computed activation energies. Despite the utility of these predictions, no published studies containing specific data on the regioselectivity or kinetics of substitution reactions for this compound were found.

Molecular Modeling of Electronic Structure and Reactivity Descriptors

Molecular modeling can reveal fundamental electronic properties that govern a molecule's reactivity. For this compound, this involves calculating various reactivity descriptors derived from its electronic structure. These descriptors help explain why the molecule reacts the way it does. Key descriptors include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the LUMO, for instance, indicate the most likely site for nucleophilic attack. The strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, making the ring susceptible to such attacks.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. nih.gov

While the principles are clear, specific calculated values for the HOMO-LUMO gap, MEP maps, or Fukui indices for this compound are not available in the reviewed sources.

Predictive Computational Tools for Chemical Synthesis Design

Modern computational chemistry includes tools that can aid in designing efficient synthetic routes. These programs can retrospectively analyze a target molecule and suggest potential starting materials and reaction steps. For a molecule like this compound, these tools might suggest optimal sequences of nitration and bromination of a dimethylbenzene precursor, taking into account the directing effects of the substituents at each step to maximize the yield of the desired isomer. However, literature detailing the use of such predictive tools specifically for the synthesis design of this compound is not available.

Advanced Applications of 5 Bromo 1,2 Dimethyl 3 Nitrobenzene in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Diverse Organic Architectures

5-Bromo-1,2-dimethyl-3-nitrobenzene is a highly valuable and versatile intermediate in the field of organic synthesis, primarily due to the distinct reactivity of its functional groups. The presence of the nitro group, a strong electron-withdrawing group, alongside the bromine atom and two methyl groups, allows for a wide range of chemical modifications. This enables chemists to construct a variety of complex organic architectures.

The compound can undergo several types of reactions, including:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can be further functionalized through the substitution of the bromine or nitro group.

Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This transformation is a critical step in the synthesis of many biologically active compounds.

Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, including amines and thiols, allowing for the introduction of diverse functionalities.

These reactions provide access to a broad spectrum of substituted benzene derivatives, which can then be used as building blocks for more intricate molecular structures. The strategic manipulation of these functional groups allows for the controlled and sequential introduction of new chemical entities, paving the way for the synthesis of complex target molecules.

Role in the Construction of Functionalized Heterocyclic Systems

Brominated heterocyclic compounds are significant in medicinal chemistry as they exhibit a range of biological activities and act as versatile intermediates for creating new molecules. researchgate.net The incorporation of bromine into heterocyclic structures is a key strategy in synthetic chemistry. researchgate.net The characteristic properties of the nitro group, such as its strong electron-withdrawing nature and its ability to be converted into various other functional groups, make nitro-containing compounds like this compound valuable starting materials for the synthesis of functionalized heterocyclic systems. kochi-tech.ac.jp

The development of new methods for synthesizing polyfunctionalized compounds often utilizes the unique properties of the nitro group. kochi-tech.ac.jp These methods are in high demand as the synthesis of heterocyclic compounds with multiple functional groups, which have potential applications as medicines, agrochemicals, and dyes, can be challenging. kochi-tech.ac.jp The built-in method, which relies on the development of diverse building blocks, is an effective approach for creating these complex heterocyclic structures. kochi-tech.ac.jp

Precursor in the Development of Biologically Active Molecules and Pharmaceutical Intermediates

This compound serves as a crucial precursor in the synthesis of biologically active molecules and pharmaceutical intermediates. Its structural features allow for its incorporation into various scaffolds that are known to exhibit pharmacological properties. The bromine atom and the nitro group can be strategically manipulated to introduce functionalities that are essential for biological activity.

For instance, the reduction of the nitro group to an amine is a common and critical transformation that yields an aniline (B41778) derivative. This amino group can then be further functionalized to create amides, sulfonamides, or participate in coupling reactions to build larger, more complex molecules. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in modern drug discovery and development, enabling the synthesis of a wide array of compounds for biological screening.

Research has shown that derivatives of bromo-nitroaromatic compounds are integral to the synthesis of various therapeutic agents. For example, the development of novel anticancer agents has involved the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which demonstrated significant activity against breast and lung cancer cell lines. nih.gov

Contribution to the Design and Synthesis of Advanced Organic Materials

The unique electronic and structural properties of this compound make it a valuable component in the design and synthesis of advanced organic materials. The presence of the electron-withdrawing nitro group and the polarizable bromine atom can influence the photophysical and electronic properties of molecules derived from this precursor. These characteristics are highly sought after in the development of materials for electronics, optics, and sensor applications. bldpharm.com

For example, the incorporation of this bromo-nitroaromatic moiety into larger conjugated systems can lead to materials with interesting charge-transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to functionalize the molecule at both the bromine and nitro group positions allows for the fine-tuning of the material's electronic energy levels and molecular packing, which are critical parameters for device performance.

Furthermore, the versatility of this compound allows for its use in the synthesis of functional polymers and photosensitive materials. bloomtechz.com The development of such materials is a rapidly growing field with wide-ranging applications.

Exploitation in the Development of Novel Synthetic Methodologies

The reactivity of this compound has been exploited in the development of novel synthetic methodologies. The presence of multiple reactive sites on the molecule provides a platform for exploring new chemical transformations and reaction pathways.

For instance, the development of "pseudo-intramolecular" processes, which are intermolecular reactions that proceed with the efficiency and selectivity of intramolecular reactions, has been explored using nitro-containing systems. kochi-tech.ac.jp These methods are considered environmentally friendly as they often proceed under mild conditions with minimal side reactions. kochi-tech.ac.jp

Additionally, the unique reactivity of nitro compounds has led to the development of new methods for generating functionalized nitrile oxides, which are important intermediates in the construction of heterocyclic structures. kochi-tech.ac.jp The development of new and efficient synthetic methods is crucial for advancing the field of organic chemistry and enabling the synthesis of increasingly complex and valuable molecules. scispace.com

Advanced Spectroscopic and Diffraction Methodologies for the Characterization of 5 Bromo 1,2 Dimethyl 3 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Bromo-1,2-dimethyl-3-nitrobenzene and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons are particularly informative. For instance, in related nitroaromatic compounds, aromatic protons typically appear in the region of 7.0-8.0 ppm. The specific substitution pattern on the benzene (B151609) ring in this compound will lead to a unique set of signals for the two aromatic hydrogens. The two methyl groups will each exhibit a singlet, with their chemical shifts influenced by the adjacent nitro and bromo substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals definitively. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These techniques are especially valuable for complex derivatives where simple 1D spectra may be difficult to interpret.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar substituted benzenes. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | d, s | Two distinct signals for the two aromatic protons. |

| Methyl CH3 | 2.2 - 2.6 | s | Two separate singlets for the two non-equivalent methyl groups. |

| Aromatic C-H | 120 - 140 | - | Chemical shifts influenced by substituent effects. |

| Aromatic C-Br | 115 - 125 | - | Shielded relative to other substituted carbons. |

| Aromatic C-NO2 | 145 - 155 | - | Deshielded due to the electron-withdrawing nitro group. |

| Aromatic C-CH3 | 130 - 145 | - | Quaternary carbons attached to methyl groups. |

| Methyl CH3 | 15 - 25 | - | Typical range for methyl carbons on an aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₈H₈BrNO₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Fragmentation analysis, often performed using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern reveals how the molecule breaks apart under energetic conditions. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) and successive loss of methyl radicals (CH₃). The cleavage of the carbon-bromine bond is also a probable fragmentation route. Analyzing these fragmentation patterns helps to piece together the connectivity of the molecule, corroborating the structure determined by NMR.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound is required. ub.edu The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. ub.edubrynmawr.edu The resulting diffraction pattern is used to solve and refine the crystal structure, providing highly accurate bond lengths, bond angles, and torsion angles. brynmawr.edu

This technique can definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the nitro and methyl groups relative to the aromatic plane. For instance, it can determine if the nitro group is planar with or twisted relative to the benzene ring, which can be influenced by steric hindrance from the adjacent methyl groups. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound.

In a study of a related compound, cocrystallized 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, single-crystal X-ray diffraction was crucial in identifying the presence of a mixture of the expected compound and 1,2-dibromo-4,5,6-trimethyl-3-nitrobenzene within the same crystal lattice. researchgate.net This highlights the power of this technique to resolve complex structural issues that may not be apparent from other analytical methods. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups and probing the conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. Key functional groups have characteristic absorption bands. For this compound, the most prominent features will be the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the ranges of 1260-1400 cm⁻¹ and 1500-1650 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic ring and methyl groups will be observed around 3000-3100 cm⁻¹. scirp.org The C-Br stretching vibration will appear in the lower frequency region of the spectrum. The precise positions of these bands can be influenced by the electronic effects of the substituents on the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. In the context of nitroaromatic compounds, Surface-Enhanced Raman Spectroscopy (SERS) can be a highly sensitive technique for detection, as the nitro stretching vibrations tend to produce a strong SERS response. acs.org

Conformational analysis can also be aided by vibrational spectroscopy. For example, changes in the vibrational frequencies of the methyl or nitro groups could indicate different rotational conformers present in the sample.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups. researchgate.netscirp.org

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of aromatic C-H bonds. scirp.org |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From the two methyl groups. |

| NO2 Asymmetric Stretch | 1500 - 1650 | IR, Raman | A strong and characteristic band for nitro compounds. researchgate.net |

| NO2 Symmetric Stretch | 1260 - 1400 | IR, Raman | Another key indicator of the nitro group. researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands are expected in this region. |

| C-Br Stretch | 500 - 700 | IR, Raman | Typically a weaker absorption. |

Electron Microscopy (TEM, SEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution imaging of the morphology and nanoscale features of this compound and its derivatives.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the sample. It can reveal information about the crystal habit (shape), size distribution, and surface texture of the crystalline powder. For example, SEM images could show whether the crystals are well-formed prisms, needles, or irregular aggregates. In a study on a polyaniline-Ag composite for sensing nitroaromatic compounds, SEM was used to examine the morphology of the synthesized material. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides even higher resolution imaging and can be used to observe the internal structure of materials. While less common for the direct analysis of small organic molecules, TEM becomes crucial when these molecules are incorporated into nanomaterials or composites. For instance, if derivatives of this compound were used to create nanoparticles, TEM would be essential for characterizing their size, shape, and internal structure.

Electrochemical Methods for Redox Properties and Electrosynthesis Studies

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. The nitro group is electrochemically active and can be reduced. The electron-withdrawing nature of the nitro group makes nitrobenzene (B124822) and its derivatives susceptible to reduction. iiste.org

Cyclic voltammetry can be used to determine the reduction potential of the nitro group in this compound. This provides insight into the electronic effects of the bromo and dimethyl substituents on the ease of reduction. The reduction of nitroaromatic compounds can proceed through a multi-electron process, often forming a hydroxylamine (B1172632) derivative as an intermediate. iiste.orgacs.org In some cases, further reduction to the corresponding aniline (B41778) can occur. researchgate.net

Electrochemical studies can also explore the possibility of using this compound in electrosynthesis. By controlling the electrode potential, it may be possible to selectively reduce the nitro group or to induce other electrochemical reactions, offering a green and efficient route to new derivatives. The electrochemical behavior of nitro compounds can be complex and is influenced by factors such as the solvent, supporting electrolyte, and electrode material. researchgate.net Some studies have shown that nitrobenzene and its derivatives can undergo reversible redox reactions in aprotic nonaqueous media. researchgate.net

Q & A

Q. What are the key synthetic routes for 5-Bromo-1,2-dimethyl-3-nitrobenzene, and how can regioselectivity be controlled during nitration?

The compound is synthesized via electrophilic aromatic substitution (EAS). A common approach involves nitration of a brominated dimethylbenzene precursor. For example, nitration of 1-bromo-2,5-dimethylbenzene using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–10°C) can selectively introduce the nitro group at the meta position relative to bromine, leveraging the electron-withdrawing effects of bromine and steric guidance from methyl groups . Regioselectivity is optimized by monitoring reaction kinetics and using low temperatures to suppress competing pathways.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm substitution patterns, with methyl groups (~2.3–2.5 ppm) and aromatic protons (downfield shifts due to nitro and bromine groups).

- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of crystal packing .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrNO) and isotopic patterns.

Q. How does the substitution pattern influence its reactivity in cross-coupling reactions?

The bromine atom at position 5 is activated for Suzuki-Miyaura couplings due to electron-withdrawing nitro and methyl groups, which polarize the C–Br bond. Methyl groups at positions 1 and 2 provide steric hindrance, directing coupling to position 4. Optimize using Pd(PPh) as a catalyst and microwave-assisted conditions to enhance yields .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict reactivity. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at position 3, favoring nucleophilic attack. Compare with analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene to validate computational predictions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Case study : If NMR suggests a planar nitro group but X-ray shows a twisted conformation, perform temperature-dependent NMR to assess dynamic effects.

- Validation : Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing crystal packing. Cross-reference with IR spectroscopy to confirm nitro group geometry .

Q. How does steric hindrance from methyl groups affect its application in metal-organic frameworks (MOFs)?

The 1,2-dimethyl groups limit axial coordination in MOF synthesis, favoring planar ligand geometries. Compare with unmethylated analogs (e.g., 5-bromo-3-nitrobenzene) to assess porosity and stability. Use BET surface area analysis and PXRD to quantify structural differences .

Q. What are the challenges in scaling up its synthesis while maintaining purity?

- Byproduct formation : Nitration at undesired positions can occur at higher scales. Mitigate via slow reagent addition and in-situ monitoring (e.g., Raman spectroscopy).

- Purification : Use column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC with a C18 column .

Q. How can its derivatives be optimized for biological activity studies?

- SAR studies : Introduce substituents (e.g., amines, carboxylates) at position 3 via nitro reduction. Test antimicrobial activity against Gram-positive bacteria using microbroth dilution assays.

- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, ensuring compliance with ethical guidelines for in-vitro research .

Methodological Notes

- Data interpretation : Always cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shift predictions).

- Ethical compliance : Adhere to in-vitro research protocols; avoid human/animal testing unless explicitly approved .

- Software tools : SHELXL (crystallography), ORTEP-3 (visualization), and PubChem (structural data) are critical resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.